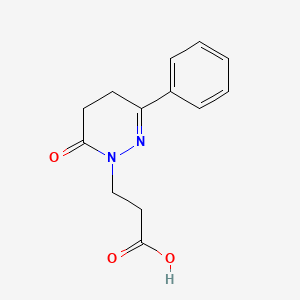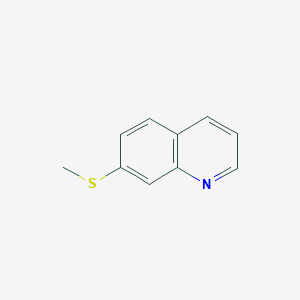
Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate” is a chemical compound. It contains a total of 37 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzoate group (a benzene ring attached to a carboxylate group), which is further substituted with a dimethylaminoethylaminomethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen
Bioactive Compound Synthesis
"Methyl-2-formyl benzoate" is recognized for its role as a bioactive precursor in organic synthesis, due to its array of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the search of new bioactive molecules, highlighting its synthetic versatility and importance in the pharmaceutical industry (Farooq & Ngaini, 2019).
Amyloid Imaging in Alzheimer's Disease
Research on "Amyloid imaging in Alzheimer's disease" involves compounds that can be synthesized using methodologies related to methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate. These compounds are studied for their potential in early detection and evaluation of new antiamyloid therapies in Alzheimer's disease, indicating the importance of precise chemical synthesis in developing diagnostic tools (Nordberg, 2007).
Health Benefits of Structurally Similar Compounds
Research on "4,4-Dimethyl phytosterols" reveals the health benefits of structurally similar compounds, indicating potential in disease prevention and involvement in the endogenous cannabinoid system. This suggests a broad applicability of methylated compounds in nutritional science and pharmacology (Zhang et al., 2019).
Analytical Techniques and Biopolymer Research
In the study "Xylan derivatives and their application potential," the modification and analysis of biopolymers demonstrate the importance of advanced chemical synthesis techniques. Such methodologies could be applicable in the synthesis and application of this compound in materials science and biotechnology (Petzold-Welcke et al., 2014).
Toxicology and Pharmacokinetics of New Psychoactive Substances
Research into the toxicology and pharmacokinetics of novel synthetic opioids showcases the importance of understanding the effects and degradation pathways of chemical compounds, including those structurally similar to this compound. This is crucial in assessing the potential risks and benefits of their medical or recreational use (Sharma et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of 4-aminobenzoate , which is a key precursor in the biosynthesis of folic acid and has a role in bacterial survival.
Result of Action
It is known to be used as a photo-initiator with strong estrogenic activity , which suggests it may have effects on cellular processes influenced by estrogen.
Action Environment
As a photo-initiator, its activity may be influenced by light exposure .
Biochemische Analyse
Biochemical Properties
It is known to be used in the synthesis of photosensitive materials , suggesting that it may interact with light-sensitive proteins or enzymes in biochemical reactions
Cellular Effects
Given its use in photosensitive materials , it may influence cellular processes related to light sensitivity or phototransduction
Eigenschaften
IUPAC Name |
methyl 4-[[2-(dimethylamino)ethylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15(2)9-8-14-10-11-4-6-12(7-5-11)13(16)17-3/h4-7,14H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXOJIRDURAZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
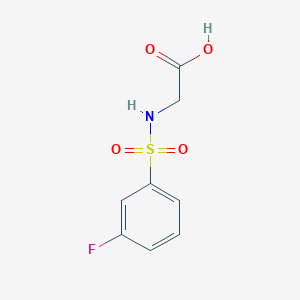

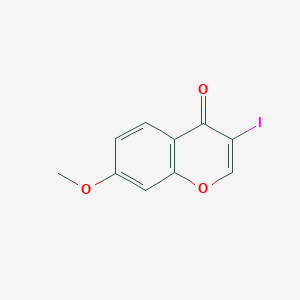
![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

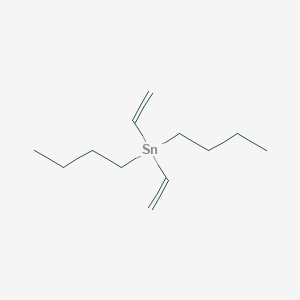
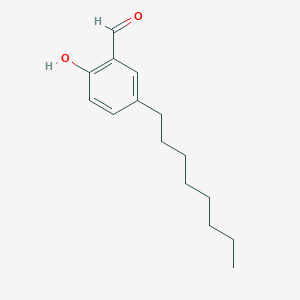

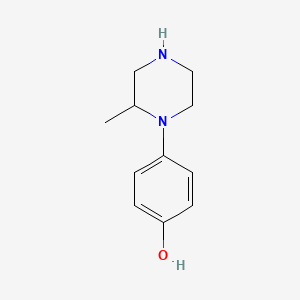
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

